![molecular formula C18H24N2O5 B1370597 [{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-83-3](/img/structure/B1370597.png)

[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Overview

Description

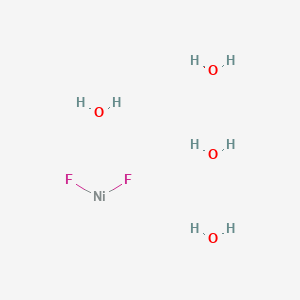

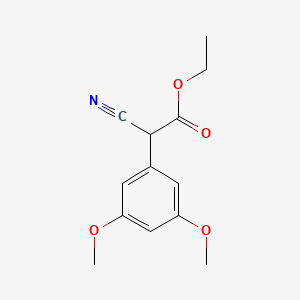

[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It has a molecular weight of 215.25 .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

Molecular Structure Analysis

The molecular structure of This compound is characterized by a piperidine ring bound to a phenyl group . The InChI Code for this compound is 1S/C10H17NO4/c1-2-15-10 (14)8-3-5-11 (6-4-8)7-9 (12)13/h8H,2-7H2,1H3, (H,12,13) .

Physical And Chemical Properties Analysis

Scientific Research Applications

Impurity Analysis in Drug Synthesis

In the pharmaceutical industry, the analysis and identification of impurities are crucial for ensuring the quality and safety of drugs. Kancherla et al. (2018) conducted a study to identify and isolate impurities found in Repaglinide, an anti-diabetic drug. They detected seven unknown impurities and characterized their chemical structures using various analytical techniques. One of the impurities identified was 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl)phenyl)acetic acid. The study emphasizes the importance of impurity analysis in drug development and quality control (Kancherla et al., 2018).

Synthesis of Chromene Derivatives

Chromene derivatives are compounds of interest due to their potential pharmacological activities. Velikorodov et al. (2014) explored the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. They reported the synthesis of various chromene derivatives, one of which involved the esterification of 2-{7-[(methoxycarbonyl)amino]-2-oxo-2H-chromen-4-yl}acetic acid. This study contributes to the field of medicinal chemistry by providing novel compounds for further pharmacological evaluation (Velikorodov et al., 2014).

Synthesis of Piperidine-based Compounds

Piperidine-based compounds have various applications in pharmaceuticals due to their biological activities. Naik et al. (2013) described the synthesis of novel Mannich bases bearing a pyrazolone moiety, which involved the use of piperidine as a reactant. These bases were characterized and their electrochemical behaviors were studied. This research adds to the understanding of piperidine-based compounds and their potential applications (Naik et al., 2013).

Antibacterial Activity of Piperidine-containing Compounds

Merugu et al. (2010) conducted a study on the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation. These compounds were evaluated for their antibacterial activity, showcasing the potential use of piperidine-based compounds in developing new antibacterial agents (Merugu et al., 2010).

Safety and Hazards

The safety information for [{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Similar compounds have been used as semi-flexible linkers in protac development for targeted protein degradation .

Mode of Action

It’s worth noting that similar compounds have been used in the development of protacs, which typically work by binding to the target protein and an e3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

If this compound is indeed used in protac development, it could potentially affect any pathway involving the targeted protein .

Result of Action

If used in protac development, the result of its action would likely be the degradation of the targeted protein .

properties

IUPAC Name |

2-(N-[2-(4-ethoxycarbonylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-2-25-18(24)14-8-10-19(11-9-14)16(21)12-20(13-17(22)23)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYVNERFANGODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1370518.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370519.png)

![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1370521.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1370522.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1370524.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370525.png)

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)